pilB protein - 122319-68-0

pilB protein

Catalog Number: EVT-1510343
CAS Number: 122319-68-0
Molecular Formula: C33H40O15
Molecular Weight: 0
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Product Introduction

Source and Classification

PilB is classified under the secretion ATPase superfamily, specifically involved in type IV pilus dynamics. It has been studied extensively in several bacterial species, including Myxococcus xanthus, Pseudomonas aeruginosa, and Acinetobacter baylyi. Its role extends beyond mere assembly; it also participates in signaling pathways that regulate exopolysaccharide production, indicating a multifaceted role in bacterial physiology .

Synthesis Analysis

Methods and Technical Details

The synthesis of PilB can be achieved through recombinant DNA technology. Typically, the gene encoding PilB is cloned into an expression vector suitable for bacterial systems such as Escherichia coli. Following transformation, the bacteria are cultured to express the protein, which is then purified using affinity chromatography techniques.

In studies involving crystallization for structural analysis, various nucleotide conditions (such as adenosine triphosphate or its analogues) are employed to stabilize the protein in specific conformations. For instance, PilB from Geobacter metallireducens was crystallized in the presence of adenosine diphosphate and a non-hydrolysable ATP analogue to elucidate its structure .

Molecular Structure Analysis

Structure and Data

The molecular structure of PilB has been resolved through X-ray crystallography. Notably, the crystal structures of PilB from Geobacter metallireducens reveal a hexameric arrangement with distinct nucleotide binding sites. The analysis shows that the protein consists of multiple domains: an N-terminal domain and a C-terminal domain connected by a flexible linker. The binding of nucleotides such as adenosine diphosphate indicates active sites critical for its ATPase function .

Key structural data include:

  • Resolution: Structures have been solved at resolutions up to 2.3 Å.
  • Conformation: The nucleotide-free form of PilB assumes an active signaling conformation that regulates exopolysaccharide production .
Chemical Reactions Analysis

Reactions and Technical Details

PilB catalyzes the hydrolysis of adenosine triphosphate to adenosine diphosphate and inorganic phosphate, a reaction fundamental to its role in pilus assembly. This ATP hydrolysis provides the necessary energy for conformational changes within the protein that facilitate pilus extension. Mutagenesis studies have demonstrated that specific conserved residues within the Walker A and Walker B motifs are essential for ATP binding and hydrolysis .

Mechanism of Action

Process and Data

The mechanism by which PilB operates involves several steps:

  1. ATP Binding: PilB binds adenosine triphosphate at its active site.
  2. Conformational Change: Hydrolysis of ATP induces a conformational change that promotes interaction with other components of the pilus assembly machinery.
  3. Pilus Extension: This change drives the extension of type IV pili through a process known as "twitching," allowing bacteria to move across surfaces.

Studies indicate that PilB not only facilitates pilus assembly but also acts as a signaling molecule that can influence other cellular processes such as exopolysaccharide production .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PilB exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 60 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally falls within physiological pH ranges.
  • Stability: The protein is stable under various ionic strengths but may require specific conditions (e.g., presence of magnesium ions) for optimal activity.

Recombinant forms of PilB can be produced with tags for purification purposes without significantly affecting their functional properties .

Applications

Scientific Uses

PilB has significant implications in microbiology and biotechnology:

  • Research Tool: Used extensively in studies on bacterial motility and biofilm formation.
  • Biotechnological Applications: Understanding PilB's function could lead to novel strategies for controlling bacterial adhesion in medical or industrial settings.
  • Potential Target for Antimicrobial Strategies: Given its role in pilus dynamics, inhibiting PilB could disrupt pathogenicity in bacteria like Pseudomonas aeruginosa.
Molecular and Structural Biology of PilB

Domain Architecture and Functional Motifs in PilB ATPases

PilB is a conserved hexameric ATPase essential for type IV pilus (T4P) assembly in bacteria. It belongs to the secretion ATPase superfamily, characterized by four signature motifs: Walker A (GXXGXGK[ST]), Walker B (Dh4GE, where "h" is hydrophobic), His box, and Asp box. These motifs coordinate ATP binding and hydrolysis. Mutagenesis studies in Myxococcus xanthus demonstrate that substitutions in Walker A (e.g., K136Q) or Walker B (e.g., M388I) abolish ATPase activity and disrupt T4P assembly, confirming that both ATP binding and hydrolysis are mechanistically indispensable [2] [6].

Table 1: Key Functional Motifs in PilB ATPases

MotifConserved SequenceRoleMutational Effect
Walker AGXXGXGK( S/T )ATP bindingLoss of ATP hydrolysis; pilus defect
Walker BΦΦΦΦDE (Φ: hydrophobic)ATP hydrolysis; Mg²⁺ coordinationReduced ATPase; signaling alteration
Asp BoxDXXXXDStructural stabilityImpaired oligomerization
His BoxHXXHInterdomain communicationDisrupted signal transduction

Walker A/B Motifs and ATPase Activity

The Walker A motif binds ATP’s phosphate groups, while the Walker B motif coordinates Mg²⁺ and activates a catalytic water molecule for hydrolysis. In Pseudomonas aeruginosa, PilB variants with Walker A mutations (K136Q) exhibit no ATPase activity in vitro and fail to support pilus extension in vivo [2]. Similarly, the Walker B mutant PilBM388I in M. xanthus lacks ATP hydrolysis capability but unexpectedly retains regulatory functions in exopolysaccharide (EPS) production, indicating functional divergence between enzymatic and signaling roles [6].

N-Terminal Thioredoxin-Fold Domain in Neisseria meningitidis PilB

Unique to Neisseria spp., PilB’s N-terminal domain (residues 33–175, N. meningitidis) adopts a thioredoxin (Trx) fold with a CXXC redox-active site (CGYC in N. meningitidis). Structural studies reveal a β1-α1-β2-β3-α2-β4-α3 topology, resembling cytochrome maturation proteins (e.g., DsbE) more than canonical Trx [8]. This domain reduces methionine sulfoxide reductase (Msr) domains in PilB’s central and C-terminal regions, protecting against oxidative stress. Its redox potential (−229 mV) is comparable to E. coli Trx, but it cannot be recycled by Trx reductase, highlighting kinetic specialization [8].

C-Terminal ATPase Domain and Hexameric Assembly

The C-terminal domain (CTD) houses the ATPase core and drives hexamerization. Crystal structures of homologs (e.g., A. aeolicus PilT) reveal a RecA-like fold with α/β sandwich topology. In M. xanthus, PilB forms a homohexamer only when fused to P. aeruginosa Hcp1, which stabilizes the oligomeric state. Hexameric PilB binds ATP cooperatively, while monomeric forms lack activity. The hexamer’s central pore (diameter: 40 Å) tapers to 13 Å, suggesting a substrate translocation channel [3] [6].

Structural Interactions with Inner Membrane Platform Proteins

PilB-PilC Interaction Dynamics in Myxococcus xanthus

PilC, an inner membrane platform protein, dimerizes and anchors PilB. In vitro reconstitution shows hexameric PilB binds directly to PilC embedded in liposomes, stimulating PilB’s ATPase activity by 40% [3]. This interaction requires the nucleotide-free state of PilB, as ATP occupancy inhibits binding. Genetic epistasis in M. xanthus places PilB downstream of the T4P filament but upstream of the Dif chemosensory pathway, positioning it as a bridge between pilus dynamics and EPS regulation [6].

PilM-PilN Complex Binding and Conformational Regulation

PilM, an actin-like cytosolic protein, binds PilB and PilT via its N-terminal domain. In P. aeruginosa, PilM forms dimers through an N-terminal hydrophobic motif. Upon binding PilN’s unstructured N-terminus (residues 1–12), PilM undergoes monomerization and a 20° domain closure, altering its ATP-binding pocket [4]. ATP binding accelerates PilM-PilN association (kon = 1.5 × 10⁴ M⁻¹s⁻¹) compared to ADP (kon = 0.8 × 10⁴ M⁻¹s⁻¹), suggesting nucleotide-dependent regulation. PilM-PilB binding is direct and independent of PilN, but PilM-PilC interaction requires PilB, indicating a hierarchical complex assembly [4].

Table 2: PilM Interaction Network in T4P Machinery

Interacting PartnerBinding SiteFunctional ConsequenceDependency
PilNN-terminal residues 1–12PilM monomerization; domain closureDirect
PilBN-terminal domainConnects alignment and motor complexesDirect
PilTN-terminal domainCoordinates retraction motor assemblyDirect
PilCUndefinedAnchors motor to membraneRequires PilB

All structural and functional data derive from peer-reviewed studies of bacterial T4P systems [1] [3] [4].

Properties

CAS Number

122319-68-0

Product Name

pilB protein

Molecular Formula

C33H40O15

Synonyms

pilB protein

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